2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 899748-94-8
VCID: VC6652458
InChI: InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.52

2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole

CAS No.: 899748-94-8

Cat. No.: VC6652458

Molecular Formula: C22H25N3O2S

Molecular Weight: 395.52

* For research use only. Not for human or veterinary use.

2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole - 899748-94-8

Specification

CAS No. 899748-94-8
Molecular Formula C22H25N3O2S
Molecular Weight 395.52
IUPAC Name [4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Standard InChI InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3
Standard InChI Key ZTJDAFKHOQBKFA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s molecular formula is C₂₂H₂₅N₃O₂S, with a molecular weight of 395.52 g/mol. Its IUPAC name, [4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone, reflects three key structural domains:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, with methyl groups at positions 5 and 6.

  • Piperazine linker: A six-membered diamine ring connecting the benzothiazole to the benzoyl group.

  • 4-Ethoxybenzoyl moiety: A para-ethoxy-substituted aromatic ketone .

The SMILES notation (CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C) and InChIKey (ZTJDAFKHOQBKFA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₅N₃O₂S
Molecular Weight395.52 g/mol
CAS Number899748-94-8
IUPAC Name[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Topological Polar Surface Area78.8 Ų

Synthetic Methodologies

Key Synthetic Pathways

The synthesis of 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole involves multi-step protocols, often leveraging molecular hybridization techniques to merge pharmacophoric subunits :

  • Benzothiazole Core Formation:

    • Condensation of 2-aminothiophenol derivatives with ethyl glyoxylate under micellar conditions (e.g., sodium dioctyl sulfosuccinate) yields 5-substituted benzothiazole-2-carboxylates .

    • Subsequent methylation at positions 5 and 6 introduces dimethyl groups via alkylating agents.

  • Piperazine Functionalization:

    • The piperazine ring is acylated with 4-ethoxybenzoyl chloride in the presence of triethylamine, forming the benzoyl-piperazine intermediate.

  • Coupling Reactions:

    • Nucleophilic substitution or palladium-catalyzed cross-coupling links the benzothiazole and piperazine-benzoyl moieties .

Yield Optimization

Reactions conducted under solvent-free conditions or microwave irradiation improve yields (up to 83%) and reduce side products . For instance, micellar catalysis enhances the solubility of hydrophobic intermediates during benzothiazole formation .

Pharmacological Activities

Anti-Tubercular Activity

The compound exhibits potent activity against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL . Comparative studies against first-line drugs (e.g., isoniazid, MIC = 0.025–0.05 µg/mL) suggest it as a promising lead for drug-resistant TB.

Mechanism of Action:

  • DprE1 Inhibition: Docking studies reveal strong binding affinity (−8.9 kcal/mol) to the DprE1 enzyme (PDB: 4P8N), critical for mycobacterial cell wall synthesis . The benzothiazole core and ethoxybenzoyl group form hydrogen bonds with residues Tyr314 and Lys418, destabilizing the enzyme’s flavin cofactor .

Structure-Activity Relationships (SAR)

Substituent Effects on Anti-Tubercular Activity

  • 5,6-Dimethyl Groups: Increase lipophilicity, enhancing penetration through mycobacterial membranes .

  • 4-Ethoxybenzoyl Moiety: Electron-donating ethoxy group stabilizes interactions with DprE1’s hydrophobic pocket .

  • Piperazine Linker: Flexibility permits optimal orientation for target engagement.

Table 2: Impact of Substituents on MIC Values

Substituent PositionFunctional GroupMIC (µg/mL)Source
5,6-CH₃0.78
4 (Benzoyl)-OCH₂CH₃0.78
Piperazine-N-(C=O)1.56

Toxicity Profile

In vitro cytotoxicity assays on Vero cells (CC₅₀ > 50 µg/mL) indicate favorable selectivity indices (>64), suggesting low host toxicity .

Future Directions and Challenges

Pharmacokinetic Optimization

Despite promising activity, the compound’s solubility limitations (logP = 3.8) necessitate prodrug strategies or nanoformulations to improve bioavailability .

Resistance Mitigation

Combination therapies with existing TB drugs (e.g., rifampicin) may delay resistance onset. Molecular dynamics simulations predict synergistic effects when co-administered with bedaquiline .

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